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Compound of Interest

Compound Name: 2-Phenyl-1H-indene

Cat. No.: B1210913

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and
spectrometric data for the aromatic hydrocarbon 2-Phenyl-1H-indene (CisHi2). The
information presented herein is essential for the accurate identification, characterization, and
quality control of this compound in research and development settings. This document details
experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, presents the spectral data in clearly structured tables, and
illustrates the analytical workflow.

Spectroscopic and Spectrometric Data

The following tables summarize the key spectroscopic and spectrometric data for 2-Phenyl-1H-
indene.

'H NMR Data (Predicted)
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
Aromatic Protons
~7.20-7.60 m 9H (Phenyl and Indene
rings)
Vinylic Proton (Indene
~6.80 s 1H _
ring)
Methylene Protons (-
~3.70 s 2H

CHz- in Indene ring)

Note: The 'H NMR data is predicted and typical values for similar structures. Actual

experimental values may vary.

13C NMR Data (Predicted)

Chemical Shift (6) ppm

Assighment

~145.0 Quaternary Carbon (Indene ring)
~143.0 Quaternary Carbon (Indene ring)
~139.0 Quaternary Carbon (Phenyl ring)
~135.0 Quaternary Carbon (Indene ring)
~128.8 Aromatic CH (Phenyl ring)
~128.5 Aromatic CH (Indene ring)
~127.5 Aromatic CH (Phenyl ring)
~125.0 Aromatic CH (Phenyl ring)
~124.0 Aromatic CH (Indene ring)
~121.0 Aromatic CH (Indene ring)
~120.0 Aromatic CH (Indene ring)

~38.0 Methylene Carbon (-CHz- in Indene ring)
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Note: The 3C NMR data is predicted and typical values for similar structures. Actual

experimental values may vary.

Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment
~3100-3000 Medium Aromatic C-H Stretch
~2950-2850 Medium Aliphatic C-H Stretch (-CH2-)
~1600 Medium C=C Aromatic Ring Stretch
~1490 Medium C=C Aromatic Ring Stretch
~1450 Medium C=C Aromatic Ring Stretch

C-H Out-of-plane Bend (ortho-
~760 Strong ) )

disubstituted benzene)

C-H Out-of-plane Bend
~700 Strong

(monosubstituted benzene)

Note: The IR data represents characteristic absorption bands for the functional groups present

in 2-Phenyl-1H-indene.

Mass Spectrometry (MS)Data.[1]

mlz Relative Intensity (%) Assignment

192 100 [M]* (Molecular lon)
191 80 [M-H]*

189 20 [M-3H]* or [M-H-Hz]*
165 15 [M-C2Hs]*

95 5 10 [M]2* (Doubly charged

molecular ion)

Source: NIST Mass Spectrometry Data Center.[1]
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Experimental Protocols

Detailed methodologies for the key spectroscopic and spectrometric analyses are provided
below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra for the structural elucidation of 2-Phenyl-1H-
indene.

Materials:

2-Phenyl-1H-indene sample

Deuterated chloroform (CDCIs)

Tetramethylsilane (TMS)

NMR tubes (5 mm)

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Phenyl-1H-indene in 0.6-0.7 mL
of CDCls in a clean, dry vial. Add a small amount of TMS as an internal standard (0O ppm).

e Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

¢ Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the
instrument to optimize the magnetic field homogeneity.

e 1H NMR Acquisition:

o Acquire a one-dimensional *H NMR spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-2 seconds, and 16-64 scans.
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e 13C NMR Acquisition:
o Acquire a one-dimensional proton-decoupled 3C NMR spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve
adequate signal-to-noise ratio.

o Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier
transform. Phase and baseline correct the spectra. Integrate the signals in the *H NMR
spectrum and reference both spectra to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-Phenyl-1H-indene by their
characteristic vibrational frequencies.

Materials:

e 2-Phenyl-1H-indene sample

o Potassium bromide (KBr, IR grade)
e Mortar and pestle

o Pellet press

e FTIR Spectrometer

Procedure (KBr Pellet Method):

o Sample Preparation: Grind a small amount (1-2 mg) of 2-Phenyl-1H-indene with
approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Pellet Formation: Place a portion of the powder into a pellet press die and apply pressure
(typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
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e Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
e Background Scan: Record a background spectrum of the empty sample compartment.

o Sample Scan: Record the spectrum of the sample. The instrument will automatically ratio the
sample spectrum to the background spectrum to produce the final absorbance or
transmittance spectrum.

« Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-Phenyl-1H-
indene.

Materials:

e 2-Phenyl-1H-indene sample

» Volatile organic solvent (e.g., methanol or dichloromethane)
e Mass Spectrometer with an Electron lonization (EI) source
Procedure (Electron lonization - Mass Spectrometry):

o Sample Introduction: Introduce a dilute solution of 2-Phenyl-1H-indene into the mass
spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

« lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), leading to the formation of a molecular ion ([M]*) and
various fragment ions.

e Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

» Detection: The separated ions are detected, and their abundance is recorded.
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» Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Identify the molecular ion peak to determine the molecular weight of the compound. Analyze
the fragmentation pattern to gain further structural information.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an
organic compound like 2-Phenyl-1H-indene.

[ 2-Phenyl-1H-indene Sample j

NMR Spectroscopy

(*H and 23C) IR Spectroscopy Mass Spectrometry j

Molecular Weight,
Fragmentation

Chemical Shifts,
Coupling Constants

Functional Groups

Combined Data Analysis
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Click to download full resolution via product page
Caption: Workflow for Spectroscopic Analysis.

This diagram illustrates the parallel application of NMR, IR, and Mass Spectrometry to a
sample of 2-Phenyl-1H-indene. The data from each technique is then collectively analyzed to
achieve a comprehensive structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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